copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride
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Overview
Description
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride is a complex compound that involves copper coordination with a peptide-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride typically involves the coordination of copper ions with a peptide ligand. The process often requires the use of copper salts and chiral ligands to achieve high enantioselectivity. For instance, the copper-catalyzed propargylic amination of propargylic esters with amine hydrochloride salts has been realized using copper salts with chiral N,N,P-ligands .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar copper-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Copper can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper salts, chiral ligands, and various organic substrates. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reactivity and selectivity .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, propargylic amines can be produced through copper-catalyzed propargylic amination .
Scientific Research Applications
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride involves the coordination of copper ions with the peptide ligand. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A common copper compound used in various chemical reactions and industrial processes.
Copper(II) chloride: Another widely used copper compound with applications in chemistry and industry.
Uniqueness
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride is unique due to its peptide-like structure and the specific coordination of copper ions. This unique structure allows it to participate in specialized reactions and applications that other copper compounds may not be suitable for .
Properties
Molecular Formula |
C15H24ClCuN6O4- |
---|---|
Molecular Weight |
451.39 g/mol |
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H25N6O4.ClH.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);1H;/q-1;;+2/p-2/t9-,11-,12-;;/m0../s1 |
InChI Key |
DTNUNAICWDULHO-UVEFGIHYSA-L |
Isomeric SMILES |
C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].Cl.[Cu+2] |
Canonical SMILES |
CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].Cl.[Cu+2] |
Origin of Product |
United States |
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